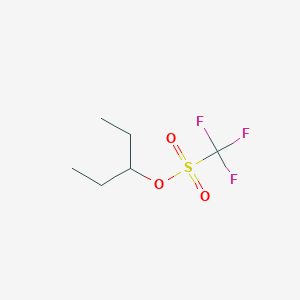
5-溴-2-氟-4-羟基苯甲醛
概述
描述
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring, along with an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
Chemistry: In organic synthesis, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde serves as a versatile intermediate for the preparation of various heterocyclic compounds and pharmaceuticals. Its unique combination of functional groups makes it a valuable building block in multi-step synthetic routes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Research has shown that derivatives of this compound can exhibit significant biological activity, making it a candidate for drug development.
Medicine: Derivatives of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde are being explored for their therapeutic potential in treating various diseases. Its structural similarity to naturally occurring compounds allows for the design of new drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability
生化分析
Biochemical Properties
5-Bromo-2-fluoro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation or modification of chemical bonds. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformations that are crucial for the synthesis of other bioactive compounds . The interactions between 5-Bromo-2-fluoro-4-hydroxybenzaldehyde and these biomolecules are typically characterized by the formation of covalent or non-covalent bonds, which influence the compound’s reactivity and stability.
Cellular Effects
The effects of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of specific genes, thereby influencing the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde in laboratory settings can vary over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde may undergo degradation, leading to the formation of by-products that can affect its long-term impact on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound are monitored to understand its stability and efficacy over extended periods.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These pathways include oxidation-reduction reactions, conjugation reactions, and hydrolysis . The compound’s involvement in these pathways can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde are crucial for its biological activity, as they influence its accessibility to target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde within specific subcellular compartments is essential for its activity and function, as it determines the sites of its interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the halogenation of benzaldehyde derivatives. One common approach involves the bromination and fluorination of 2-hydroxybenzaldehyde under controlled conditions. The reaction typically requires the use of bromine and a fluorinating agent, such as Selectfluor, in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 5-bromo-2-fluoro-4-hydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles such as sodium iodide in acetone.
Major Products Formed:
Oxidation: 5-Bromo-2-fluoro-4-hydroxybenzoic acid
Reduction: 5-Bromo-2-fluoro-4-hydroxybenzyl alcohol
Substitution: 5-Iodo-2-fluoro-4-hydroxybenzaldehyde
相似化合物的比较
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
2-Bromo-5-fluoro-4-hydroxybenzaldehyde
4-Bromo-2-fluoro-5-hydroxybenzaldehyde
Uniqueness: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is unique due to the specific positioning of its halogen and hydroxyl groups, which influences its reactivity and biological activity. This positioning allows for selective reactions and the formation of derivatives with distinct properties compared to similar compounds.
属性
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKWLZDKTVERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731588 | |
| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914397-21-0 | |
| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)






![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)
![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)
![Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B1508380.png)


![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)
